4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
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Overview
Description
4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide typically involves a multi-step process:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the pyrimidine core.
Attachment of the Benzamide Moiety: The final step involves the coupling of the ethoxy-substituted benzamide with the pyrimidine derivative. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
- 4-ethoxy-N-(4,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
Uniqueness
4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the trimethyl substitution on the pyrimidine ring can affect its interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
CAS No. |
309741-04-6 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-ethoxy-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C16H21N3O2S/c1-5-21-13-8-6-12(7-9-13)14(20)18-19-11(2)10-16(3,4)17-15(19)22/h6-10H,5H2,1-4H3,(H,17,22)(H,18,20) |
InChI Key |
HNHCOEPXGLVSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C(=CC(NC2=S)(C)C)C |
solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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